Product packaging for Sulfodioxidanide(Cat. No.:)

Sulfodioxidanide

Cat. No.: B1206394
M. Wt: 113.07 g/mol
InChI Key: FHHJDRFHHWUPDG-UHFFFAOYSA-M
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Description

Sulfodioxidanide, more commonly referred to in scientific literature as Potassium Peroxymonosulfate or Oxone, is a versatile oxidizing agent valued in various research applications. Its powerful oxidation mechanism, which involves the donation of a oxygen atom, makes it highly effective for organic synthesis, including the oxidation of sulfides to sulfoxides and sulfones, and the cleavage of alkenes to carbonyl compounds. Researchers also utilize it extensively as a reagent for catalytic oxidation and in environmental chemistry studies for the degradation of pollutants. This product is provided For Research Use Only (RUO) and is strictly prohibited for diagnostic, therapeutic, or personal use. Proper personal protective equipment should always be used when handling this chemical compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HO5S- B1206394 Sulfodioxidanide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxido hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O5S/c1-5-6(2,3)4/h1H,(H,2,3,4)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHJDRFHHWUPDG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)O[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HO5S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Chemistry and Theoretical Aspects of Peroxymonosulfate Hso₅⁻

Evolution of Nomenclature and Systematic Classification in Peroxy Compounds

The naming of chemical compounds has evolved from trivial names, often based on their source or a notable property, to systematic nomenclatures that precisely describe their molecular structure. The International Union of Pure and Applied Chemistry (IUPAC) was established in 1919 to standardize chemical nomenclature, ensuring that a compound's name corresponds to an unambiguous structural formula. wikipedia.orgwikipedia.org

Peroxy compounds, characterized by the presence of an oxygen-oxygen single bond (-O-O-), are a broad class of substances. wikipedia.orgpitt.edu The term "peroxide" was first used in the early 19th century to denote the oxide with the highest quantity of oxygen. wikipedia.org The nomenclature has since been refined. According to IUPAC's substitutive nomenclature, the principal functional group is cited as a suffix, while others are cited as prefixes, ordered by seniority. qmul.ac.uk

Peroxides can be broadly classified based on the atoms attached to the peroxide group (-O-O-). wikipedia.orgresearchgate.netwikipedia.org

Classes of Peroxy Compounds

Class General Formula Example
Hydroperoxides R-O-O-H tert-Butyl hydroperoxide
Peroxy acids R-C(O)-O-O-H Peracetic acid
Dialkyl peroxides R-O-O-R' Dicumyl peroxide
Diacyl peroxides R-C(O)-O-O-C(O)-R' Dibenzoyl peroxide
Peroxyesters R-C(O)-O-O-R' tert-Butyl peroxybenzoate
Inorganic Peroxides M-O-O-M or M-(O₂) Sodium peroxide (Na₂O₂)

Peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, is the parent acid of the peroxymonosulfate (B1194676) anion (HSO₅⁻). The IUPAC name for the HSO₅⁻ anion is hydrogenperoxysulfate. The corresponding dianion, SO₅²⁻, is named peroxysulfate(2-). nih.gov

Quantum Chemical Characterization and Electronic Structure Elucidation of the Peroxymonosulfate Anion

Quantum chemical methods are indispensable for understanding the electronic structure and geometry of molecules at an atomic level. nih.gov Methods like Ab Initio and Density Functional Theory (DFT) provide profound insights into molecular properties. arxiv.orgaps.org

DFT is a computational method that investigates the electronic structure of many-body systems, with its accuracy depending on the chosen exchange-correlation functional. arxiv.orgaps.org These calculations are used to predict molecular geometries by finding the lowest energy arrangement of atoms. youtube.com For the peroxymonosulfate anion (HSO₅⁻), theoretical calculations have determined its ground state geometry. The structure is asymmetrical, which is a key feature of this anion. mdpi.com A critical parameter in peroxy compounds is the O-O bond length, which directly relates to the bond's stability. pitt.edu DFT calculations have established this distance in HSO₅⁻ to be approximately 1.453 Å. mdpi.com

Calculated Geometric Parameters for HSO₅⁻

Parameter Value Method

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. nih.gov Theoretical calculations, often using DFT, can predict these vibrational frequencies by calculating the second derivatives of energy with respect to atomic positions (Hessian matrix). chemrxiv.org This analysis helps in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

For the HSO₅⁻ anion, theoretical vibrational analysis reveals distinct frequencies associated with its various bonds. Key vibrational modes include the O-O stretch, S=O symmetric and asymmetric stretches, S-O stretches, and S-O-H bending modes. These calculated spectra serve as a crucial reference for interpreting experimental data and confirming the molecular structure.

Molecular Orbital (MO) theory describes bonding in terms of delocalized orbitals that extend over the entire molecule. tamu.edu Atomic orbitals combine to form an equal number of molecular orbitals: bonding MOs, which are lower in energy and concentrate electron density between the nuclei, and antibonding MOs, which are higher in energy and have a node between the nuclei. youtube.comyoutube.com

In the peroxymonosulfate anion, the bonding framework can be analyzed through MO theory. The sulfur atom is central, forming sigma (σ) bonds with four oxygen atoms. The peroxide (-O-O-) linkage is a key feature, consisting of a σ bond. The remaining p-orbitals on sulfur and the terminal oxygen atoms overlap to form pi (π) bonds, leading to delocalization of electron density across the S=O groups.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For an oxidizing agent like HSO₅⁻, the LUMO is often associated with the antibonding σ* orbital of the weak O-O bond. The energy of the HOMO (EHOMO) is a measure of the molecule's electron donation ability. mdpi.com The relatively low energy of the O-O σ* orbital facilitates its cleavage upon accepting electrons, which is the basis for the strong oxidizing power of peroxymonosulfate.

Isomeric and Tautomeric Considerations of the Peroxymonosulfate Anion

Isomers are molecules that have the same molecular formula but a different arrangement of atoms. Tautomers are a specific type of isomer that readily interconvert, often through the migration of a hydrogen atom or proton. youtube.comyoutube.com

The systematic name for HSO₅⁻, hydrogenperoxysulfate, directly describes its connectivity: a hydrogen atom is bonded to one of the oxygen atoms of the peroxysulfate(2-) group. A potential isomer could involve a different connectivity, for instance, if the hydrogen were attached to a different oxygen atom. However, quantum chemical calculations confirm that the structure with the hydrogen on the terminal peroxy oxygen (S-O-O-H) is the most stable ground-state configuration.

Tautomerism in HSO₅⁻ is not a significant consideration as the proton migration required to form a different tautomer would lead to a much less stable species. The established structure represents the overwhelmingly predominant form in solution. The name provided in the section title, hydroxidodioxidoperoxidosulfate(1-), is a valid, albeit more complex, systematic name for the common HSO₅⁻ structure, further specifying the arrangement of ligands around the central sulfur atom.

Redox Potentials and Thermodynamic Considerations of Peroxymonosulfate Systems

The standard redox potential (E°) is a measure of a species' tendency to be reduced. A higher positive E° indicates a stronger oxidizing agent. Peroxymonosulfate is a powerful oxidant, a property reflected in its high redox potential. mdpi.com Its oxidizing strength is comparable to or greater than many other common oxidants. mdpi.comredox-tech.com

The primary reduction reaction for peroxymonosulfate involves the two-electron reduction of the peroxy group to form bisulfate and water.

HSO₅⁻ + 2H⁺ + 2e⁻ → HSO₄⁻ + H₂O; E° = +1.82 V mdpi.com

This high potential allows HSO₅⁻ to oxidize a wide range of organic and inorganic compounds. Upon activation (e.g., with transition metals, heat, or UV light), peroxymonosulfate can also generate highly reactive radical species, such as the sulfate (B86663) radical (SO₄•⁻) and the hydroxyl radical (•OH). nih.govnih.govresearchgate.net The sulfate radical itself has a very high standard redox potential. mdpi.comresearchgate.net

Standard Redox Potentials of Relevant Species

Redox Couple Standard Potential (E°) vs. NHE
HSO₅⁻ / HSO₄⁻ +1.82 V mdpi.com
S₂O₈²⁻ / SO₄²⁻ +2.01 V / +2.12 V mdpi.comevonik.com
H₂O₂ / H₂O +1.78 V mdpi.com
SO₄•⁻ / SO₄²⁻ +2.5 V to +3.1 V mdpi.comresearchgate.net

The thermodynamic stability of the HSO₅⁻ anion is also a critical factor. The energy of the peroxide O-O bond is relatively low (approximately 140–213.3 kJ/mol), making it susceptible to cleavage, which is the basis of its reactivity. mdpi.com While stable at acidic pH (pH < 6) and at pH 12, it exhibits poor stability around pH 9. mdpi.com

Advanced Synthetic Methodologies and Preparative Chemistry of Peroxymonosulfate Salts

Strategic Pathways for Peroxymonosulfuric Acid (Caro's Acid, H₂SO₅) Synthesis

Peroxymonosulfuric acid (H₂SO₅), widely recognized as Caro's acid, is a potent oxidizing agent and the primary precursor for the synthesis of peroxymonosulfate (B1194676) salts. The strategic synthesis of Caro's acid is paramount for the efficient production of its derivatives. Several well-established pathways for its synthesis exist, each with distinct advantages and operational considerations.

The most common laboratory and industrial synthesis of Caro's acid involves the reaction of hydrogen peroxide with sulfuric acid or a derivative thereof. Key methods include:

Reaction with Concentrated Sulfuric Acid (H₂SO₄): This is a widely practiced method where concentrated hydrogen peroxide (typically 30-70%) is carefully added to concentrated sulfuric acid (93-98%). sciencemadness.org The reaction is highly exothermic, primarily due to the heat of dilution of the sulfuric acid, necessitating strict temperature control, often through the use of an ice bath, to prevent the decomposition of the unstable Caro's acid. sciencemadness.org The resulting product is an equilibrium mixture containing Caro's acid, sulfuric acid, hydrogen peroxide, and water.

Reaction with Fuming Sulfuric Acid (Oleum): For a more concentrated Caro's acid solution, fuming sulfuric acid (oleum), which is sulfuric acid containing dissolved sulfur trioxide (SO₃), is employed. The reaction of hydrogen peroxide with oleum (B3057394) yields a product with a higher concentration of H₂SO₅. google.com This method is often utilized in industrial settings for the production of the stable triple salt of potassium peroxymonosulfate. wikipedia.org

Reaction with Chlorosulfonic Acid (ClSO₃H): A method to produce purer Caro's acid involves the reaction of highly concentrated hydrogen peroxide with chlorosulfonic acid. sciencemadness.org This reaction, represented by the equation H₂O₂ + ClSO₂OH ⇌ H₂SO₅ + HCl, yields Caro's acid and hydrogen chloride. sciencemadness.org While capable of producing a purer product, this method requires careful handling due to the corrosive nature of the reactants.

Reaction of Potassium Persulfate with Sulfuric Acid: An alternative route to Caro's acid involves the treatment of potassium persulfate (K₂S₂O₈) with concentrated sulfuric acid. chemicalbook.com This method provides a means to generate Caro's acid without the direct use of hydrogen peroxide in the final step.

The choice of synthetic pathway is often dictated by the desired concentration and purity of the Caro's acid, as well as scalability and safety considerations. For instance, in many industrial applications, Caro's acid is generated in situ and used immediately due to its inherent instability. wikipedia.org

Table 1: Comparison of Synthetic Pathways for Peroxymonosulfuric Acid (H₂SO₅)

Reactants Key Advantages Key Considerations
Hydrogen Peroxide + Concentrated Sulfuric Acid Readily available reactants, well-established method. Highly exothermic, requires careful temperature control, produces an equilibrium mixture.
Hydrogen Peroxide + Fuming Sulfuric Acid (Oleum) Produces a more concentrated Caro's acid solution. Highly reactive, requires stringent safety protocols.
Hydrogen Peroxide + Chlorosulfonic Acid Can yield a purer form of Caro's acid. Reactants are highly corrosive, produces HCl as a byproduct.
Potassium Persulfate + Sulfuric Acid Avoids the direct use of hydrogen peroxide in the final step. Involves the handling of solid persulfate.

Controlled Synthesis and Crystallization of Peroxymonosulfate Salts (e.g., Potassium Peroxymonosulfate)

The synthesis of peroxymonosulfate salts, with potassium peroxymonosulfate (KHSO₅) being a prominent example, is typically achieved through the controlled neutralization of a Caro's acid solution with a suitable base. The most widely used commercial form is a stable triple salt with the formula 2KHSO₅·KHSO₄·K₂SO₄, marketed under trade names such as Oxone. wikipedia.org

The fundamental reaction involves the neutralization of peroxymonosulfuric acid with a potassium source, such as potassium hydroxide (B78521) or potassium carbonate. sciencemadness.orgatamanchemicals.com The careful control of this neutralization step is crucial for the successful crystallization of the desired salt. For the production of the triple salt, a carefully prepared solution of Caro's acid is neutralized with potassium hydroxide, leading to the crystallization of the stable 2KHSO₅·KHSO₄·K₂SO₄ complex. wikipedia.org

The optimization of reaction conditions is a critical aspect of peroxymonosulfate salt synthesis to maximize purity and yield. Key parameters that are manipulated include:

Temperature: The synthesis of Caro's acid and its subsequent neutralization are highly temperature-dependent. Low temperatures (typically between -2°C and 22°C) are maintained during the initial reaction to minimize the decomposition of the peroxide compounds. google.com During neutralization and crystallization, the temperature is also carefully controlled to influence crystal growth and purity.

Reactant Concentrations and Molar Ratios: The concentrations of hydrogen peroxide and sulfuric acid (or oleum) directly impact the concentration of the resulting Caro's acid. google.com Patents describe the use of hydrogen peroxide concentrations ranging from 45% to 80% and oleum concentrations from 35% to 65%. google.com The molar ratio of the reactants is also a critical factor in driving the reaction towards the desired product and minimizing residual starting materials.

Use of Stabilizers and Crystal Form Modifiers: To enhance the stability of the final product and control the crystal morphology, stabilizers and crystal form modifiers are often added during the synthesis process. For instance, sodium tripolyphosphate and sodium acid pyrophosphate have been used as stabilizers, while magnesium hydroxide and magnesium oxide have been employed as crystal form modifiers to improve the physical properties of the resulting salt. google.comgoogle.com

Vacuum Concentration and Controlled Crystallization: After neutralization, the solution is often concentrated under vacuum to facilitate crystallization. google.com The rate of cooling and the duration of the crystallization period are carefully controlled to promote the formation of well-defined, high-purity crystals. Subsequent steps of centrifugation and drying are then employed to isolate the final product. patsnap.com

Table 2: Key Parameters for Optimization in Potassium Peroxymonosulfate Synthesis

Parameter Typical Range/Consideration Impact on Purity and Yield
Temperature -2°C to 22°C for Caro's acid synthesis; controlled during neutralization and crystallization. Minimizes decomposition of peroxides, influences crystal size and purity.
Reactant Concentration H₂O₂: 45-80%; Oleum: 35-65%. Higher concentrations can increase yield but require more stringent temperature control.
Molar Ratios Carefully controlled to drive the reaction to completion. Affects the efficiency of the reaction and the composition of the final product.
Additives Stabilizers (e.g., phosphates), Crystal Form Modifiers (e.g., magnesium compounds). Improves product stability and physical characteristics.
Crystallization Vacuum concentration followed by controlled cooling. Promotes the formation of high-purity, well-defined crystals.

For research applications, the availability of high-purity peroxymonosulfate salts is essential. While the commercially available triple salt is suitable for many applications, its purity may be insufficient for certain sensitive research. Consequently, methods have been developed to prepare research-grade materials.

One notable technique involves the purification of commercially available Oxone to yield pure, hydrated potassium peroxymonosulfate (KHSO₅·H₂O). This method involves dissolving Oxone in water, followed by a series of filtration and crystallization steps. The process leverages the differential solubility of the components of the triple salt to isolate the more soluble KHSO₅. The resulting filtrate is then carefully dried to obtain high-purity KHSO₅·H₂O. sciencemadness.org This purified material is particularly valuable for studies requiring a well-characterized and highly pure oxidizing agent.

Another approach involves the hydrolysis of sodium persulfate, followed by the addition of potassium bisulfite and subsequent filtration and recrystallization steps to obtain a purer form of potassium peroxymonosulfate. sciencemadness.orgatamanchemicals.com These methods highlight the ongoing efforts to develop techniques for the preparation of peroxymonosulfate salts with tailored purity for specific scientific investigations.

Green Chemistry Approaches in Peroxymonosulfate Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of peroxymonosulfates. A key area of development is the use of electrochemical methods.

Electrolysis presents a promising green alternative to traditional chemical synthesis for persulfates. vt.edu This technique utilizes electrical energy to drive the oxidation of sulfate (B86663) ions to persulfate ions at an anode. The electrochemical synthesis of peroxydisulfuric acid, a related persulfate, has been demonstrated, and this approach can be extended to the production of peroxymonosulfuric acid. vt.edu The advantages of electrosynthesis include the avoidance of hazardous chemical reagents and the potential for using renewable energy sources to power the process, thereby reducing the carbon footprint of production.

The continuous development of these greener synthetic routes is crucial for the sustainable production and application of peroxymonosulfate salts in various fields.

Elucidation of Reaction Mechanisms and Oxidative Pathways Mediated by Peroxymonosulfate

Fundamental Principles of Peroxymonosulfate-Mediated Oxidation

The oxidative power of peroxymonosulfate (B1194676) stems from the peroxide (-O-O-) bond within its structure. The activation of PMS involves the cleavage of this bond to produce reactive species with high redox potentials, capable of degrading recalcitrant organic compounds. researchgate.net Understanding the fundamental principles of PMS-mediated oxidation is crucial for optimizing its application in various fields.

The cleavage of the peroxide bond in peroxymonosulfate can occur through two primary mechanisms: homolytic and heterolytic cleavage. rsc.orgunacademy.com

Homolytic Cleavage: This process involves the symmetrical breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons. quora.comlibretexts.org This results in the formation of two radical species: the sulfate (B86663) radical (SO₄•⁻) and the hydroxyl radical (•OH). Homolytic cleavage is often initiated by energy input, such as heat or UV radiation. unacademy.comlibretexts.org The general equation for the homolytic cleavage of the peroxymonosulfate anion (HSO₅⁻) is: HSO₅⁻ + energy → SO₄•⁻ + •OH

Heterolytic Cleavage: In contrast, heterolytic cleavage is an unsymmetrical process where one of the oxygen atoms retains the entire pair of bonding electrons. quora.comchemistrysteps.com This results in the formation of ions rather than radicals. unacademy.com The specific products of heterolytic cleavage can vary depending on the reaction conditions and the nature of the activating species.

The prevalence of one cleavage mechanism over the other is influenced by the activation method. For instance, thermal and radiolytic activation tend to favor homolytic cleavage, leading to the generation of sulfate and hydroxyl radicals. rsc.org

The pH also influences the types of reactive species generated and their respective redox potentials. Under acidic conditions, the sulfate radical (SO₄•⁻) is the predominant oxidizing species, with a high standard redox potential of 2.5–3.1 V. researchgate.netmdpi.com As the pH increases into the alkaline range, the sulfate radical can react with water or hydroxide (B78521) ions to produce the hydroxyl radical (•OH), which has a redox potential of 1.8–2.7 V. acs.orgresearchgate.net This conversion becomes significant at pH values above 9. researchgate.netacs.org

The molar absorption coefficient of PMS also changes with pH, which can affect the efficiency of UV-based activation processes. acs.org Specifically, the photolysis rate of PMS increases with pH, particularly around its second pKa, leading to enhanced generation of both hydroxyl and sulfate radicals. acs.org

Sulfate Radical (SO₄•⁻) Generation and Reactivity Kinetics

The sulfate radical (SO₄•⁻) is a highly reactive species with a longer half-life than the hydroxyl radical, making it a powerful oxidant for the degradation of organic pollutants. nih.govmdpi.com The generation of sulfate radicals from the activation of peroxymonosulfate is a key step in many advanced oxidation processes.

Various methods can be employed to activate peroxymonosulfate and induce the formation of sulfate radicals. nih.govresearchgate.net

Thermal Activation: Applying heat provides the necessary energy to cleave the peroxo bond in PMS, leading to the formation of sulfate and hydroxyl radicals. researchgate.netresearchgate.net

UV Irradiation: Ultraviolet light can also induce the photolytic cleavage of the O-O bond in PMS, generating both SO₄•⁻ and •OH. nih.govacs.org The efficiency of this process is pH-dependent. acs.org

Sonolysis: The use of high-frequency ultrasound can create localized hot spots through acoustic cavitation, providing the energy for the homolytic cleavage of PMS.

Alkali Activation: Under alkaline conditions, PMS can be activated to generate reactive oxygen species, including singlet oxygen, in addition to sulfate and hydroxyl radicals. nih.gov

Electrochemical Activation: In electrochemical systems, PMS can be reductively activated at the cathode to produce sulfate radicals. acs.orgnih.gov This method can be complicated by the concurrent oxygen reduction reaction, which produces hydrogen peroxide. acs.orgnih.gov

Activation MethodPrimary Reactive Species GeneratedKey Influencing Factors
ThermalSO₄•⁻, •OHTemperature
UV IrradiationSO₄•⁻, •OHpH, Wavelength
SonolysisSO₄•⁻, •OHFrequency, Power
AlkaliSO₄•⁻, •OH, ¹O₂pH
ElectrochemicalSO₄•⁻Electrode material, Applied potential

Transition metals are highly effective catalysts for the activation of peroxymonosulfate. au.dk They can exist in multiple oxidation states, allowing them to participate in redox cycles that continuously generate sulfate radicals. mdpi.com

Cobalt (Co) is one of the most efficient transition metal catalysts for PMS activation. nih.govmdpi.com The activation process involves the reduction of Co(II) to Co(III) by PMS, which in turn leads to the formation of the sulfate radical. The Co(III) can then be reduced back to Co(II) by another PMS molecule, completing the catalytic cycle. mdpi.com

Iron (Fe) is another commonly used catalyst due to its abundance, low cost, and low toxicity. nih.gov Similar to cobalt, iron can exist in different oxidation states (Fe(II) and Fe(III)) and can activate PMS through a Fenton-like reaction mechanism. nih.gov Other transition metals such as copper (Cu), manganese (Mn), nickel (Ni), and palladium (Pd) have also been shown to effectively activate PMS for the generation of sulfate radicals. mdpi.comdntb.gov.ua

The catalytic efficiency of these metals can be influenced by their form (e.g., free ions, metal oxides, or supported on various materials) and the reaction conditions. mdpi.comnih.gov

Transition MetalCommon Oxidation States InvolvedGeneral Reaction Scheme
Cobalt (Co)Co(II) / Co(III)Co(II) + HSO₅⁻ → Co(III) + SO₄•⁻ + OH⁻
Iron (Fe)Fe(II) / Fe(III)Fe(II) + HSO₅⁻ → Fe(III) + SO₄•⁻ + OH⁻
Copper (Cu)Cu(I) / Cu(II)Cu(I) + HSO₅⁻ → Cu(II) + SO₄•⁻ + OH⁻
Manganese (Mn)Mn(II) / Mn(III) / Mn(IV)Mn(II) + HSO₅⁻ → Mn(III) + SO₄•⁻ + OH⁻
Nickel (Ni)Ni(II) / Ni(III)Ni(II) + HSO₅⁻ → Ni(III) + SO₄•⁻ + OH⁻
Palladium (Pd)Pd(0) / Pd(II)Pd(0) + HSO₅⁻ → Pd(II) + SO₄•⁻ + OH⁻

To elucidate the reaction mechanisms and identify the primary reactive oxygen species (ROS) involved in PMS-mediated oxidation, radical scavenging studies are commonly employed. acs.org These studies involve the use of specific chemical probes that react preferentially with certain radicals, thereby quenching their activity. researchgate.netacs.org

For example, alcohols such as methanol and tert-butanol are often used to scavenge both sulfate and hydroxyl radicals, although tert-butanol is more selective for the hydroxyl radical. Phenol and nitrobenzene can also be used as probes to differentiate between the reactivity of SO₄•⁻ and •OH. researchgate.netacs.org The identification of other ROS, such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂•⁻), can be achieved using scavengers like sodium azide and benzoquinone, respectively. acs.org

Non-Radical Oxidation Mechanisms and Electron Transfer Pathways

While the generation of radical species like sulfate (SO₄•⁻) and hydroxyl (•OH) radicals is a well-known pathway in peroxymonosulfate (PMS) activation, a significant body of research has focused on non-radical oxidation mechanisms. researchgate.netnih.gov These pathways are often characterized by higher selectivity towards electron-rich organic compounds and can be dominant under specific catalytic conditions. nih.gov Non-radical mechanisms offer advantages in water treatment scenarios where radical scavengers might inhibit the effectiveness of radical-based processes.

Singlet oxygen (¹O₂), a non-radical reactive oxygen species, has been identified as a key oxidant in various peroxymonosulfate activation systems. nih.govresearchgate.net Unlike the indiscriminate reactivity of sulfate and hydroxyl radicals, ¹O₂ is an electrophilic oxidant that exhibits high selectivity towards electron-rich moieties in organic pollutants. nih.gov

Generation Mechanisms: The formation of singlet oxygen from peroxymonosulfate can occur through several pathways, often mediated by specific catalysts or reaction conditions:

Catalyst-Mediated Self-Decomposition: Certain materials, particularly metal-free carbonaceous catalysts like carbon nanotubes and graphene, can activate PMS to generate ¹O₂ as the dominant reactive species. researchgate.net The mechanism often involves the catalyst facilitating the self-decomposition of PMS molecules.

Interaction with Other Species: Singlet oxygen can be efficiently generated from the interaction of peroxymonosulfate with chloride (Cl⁻) ions. elsevierpure.comeeer.org The reaction between HSO₅⁻ and chlorine (Cl₂), formed from the initial oxidation of chloride, has been shown to produce ¹O₂ at a high yield. elsevierpure.comeeer.org

Intermediate Formation: The reaction of PMS with certain organic compounds, such as quinones, can lead to the formation of intermediate species like dioxiranes, which subsequently decompose to produce ¹O₂.

Reactivity of Singlet Oxygen: Singlet oxygen is highly reactive with specific functional groups due to its electrophilic nature. It readily targets molecules with high electron density, such as:

Unsaturated C=C bonds

Amine groups

Sulfide (B99878) groups

Phenolic compounds

This selectivity makes ¹O₂-mediated oxidation a promising pathway for targeting specific contaminants in complex water matrices with reduced interference from background organic matter. nih.gov

Direct electron transfer represents a significant non-radical pathway where the catalyst acts as a mediator, facilitating the transfer of electrons from an organic substrate (electron donor) to peroxymonosulfate (electron acceptor) without generating free radicals in the bulk solution. organic-chemistry.orgnih.gov This mechanism is typically associated with heterogeneous catalysts where the reactions are confined to the catalyst surface.

Key Characteristics:

Surface-Confined Reactions: The oxidation process occurs on the surface of the catalyst. The organic pollutant adsorbs onto the catalyst surface, where it can then transfer electrons to an adsorbed PMS molecule. epfl.ch

Role of the Catalyst: The catalyst, often a carbonaceous material like carbon nanotubes (CNTs) or certain metal oxides, acts as an electron shuttle. nih.govresearchgate.net It possesses the conductive properties necessary to accept electrons from the organic molecule and donate them to PMS, leading to the cleavage of the peroxide bond and oxidation of the substrate.

Evidence for Mechanism: The direct electron transfer mechanism has been substantiated through experiments where the organic substrate and PMS were physically separated in two chambers connected by a conductive membrane made of the catalyst material. nih.govepfl.ch Degradation of the organic compound was observed, confirming that electrons were transferred through the material from the substrate to the oxidant. nih.govepfl.ch Noble metals (e.g., Ru, Rh, Au) and various manganese oxides have also been shown to mediate this type of electron transfer. organic-chemistry.orgresearchgate.net

This pathway is particularly relevant for the degradation of pollutants on functionalized surfaces and offers a route for oxidation that is not dependent on the generation of diffusible reactive species.

Another important non-radical pathway involves the formation of highly reactive cyclic peroxide intermediates, such as dioxiranes. This mechanism typically occurs when peroxymonosulfate reacts with carbonyl compounds, particularly ketones and quinones.

Formation and Reactivity of Dioxiranes: The process begins with a nucleophilic attack of the peroxymonosulfate anion on the carbonyl carbon of a ketone or quinone. This is followed by an intramolecular cyclization to form a three-membered dioxirane (B86890) ring.

The resulting dioxirane is a powerful, yet selective, electrophilic oxygen transfer agent. It can efficiently transfer one of its oxygen atoms to a wide range of substrates. The mechanism of oxygen transfer is believed to be a concerted process occurring through a spiro transition state, which accounts for the retention of stereochemistry observed in reactions like the epoxidation of alkenes.

This pathway is essentially a metal-free method for performing various oxidation reactions, such as:

Epoxidation of Alkenes: Dioxiranes are highly effective for converting electron-rich and electron-poor alkenes into their corresponding epoxides.

Oxidation of Heteroatoms: They can readily oxidize sulfides and amines.

Oxidation of C-H Bonds: Dioxiranes are also capable of oxidizing alkane C-H bonds.

The in-situ generation of dioxiranes from ketones and peroxymonosulfate (often sold under the trade name Oxone) provides a versatile and powerful tool for organic synthesis and degradation of pollutants.

Mechanistic Investigations of Substrate Specificity and Reactivity

The reactivity of peroxymonosulfate and its activated species is highly dependent on the nature of the substrate. Non-radical pathways, in particular, exhibit significant specificity, selectively targeting certain organic functional groups and inorganic species.

Peroxymonosulfate is capable of oxidizing a broad spectrum of organic functional groups through various mechanisms.

Alkenes: Alkenes are readily oxidized by peroxymonosulfate. In neutral aqueous mixtures, the reaction often yields epoxides selectively. elsevierpure.com In acidic conditions, the primary products are typically diols, resulting from the acid-catalyzed opening of the initially formed epoxide ring. elsevierpure.com The reactivity generally increases with the number of alkyl substituents on the double bond, consistent with an electrophilic attack on the electron-rich C=C bond. elsevierpure.com

Aldehydes: Peroxymonosulfate provides a mild and efficient method for the oxidation of aldehydes to their corresponding carboxylic acids or esters. This transformation serves as a valuable alternative to traditional heavy metal-based oxidants.

Sulfides: Sulfides are rapidly oxidized by peroxymonosulfate. Organic sulfides (thioethers) are typically converted first to sulfoxides and, with sufficient oxidant, further to sulfones. organic-chemistry.org This high reactivity is attributed to the nucleophilic nature of the sulfur atom. organic-chemistry.org

Amines: Amine functional groups are susceptible to oxidation by peroxymonosulfate. epfl.ch For example, the tertiary amine groups in various pharmaceutical compounds have been identified as primary reaction sites for unactivated PMS. nih.gov This reactivity is crucial for the degradation of nitrogen-containing pollutants. nih.gov

Phosphines: As a powerful oxidant, peroxymonosulfate is capable of oxidizing organophosphines. Trivalent phosphines (R₃P) are converted to the corresponding pentavalent phosphine oxides (R₃P=O). This is a characteristic and energetically favorable reaction for phosphines with strong oxidizing agents.

Phenols: Phenolic compounds are readily degraded by peroxymonosulfate systems. Due to the electron-donating nature of the hydroxyl group, the aromatic ring is activated and susceptible to electrophilic attack by oxidizing species, including singlet oxygen and surface-mediated electron transfer.

Amino Acids: Unactivated peroxymonosulfate can oxidize numerous proteinogenic amino acids. nih.govresearchgate.net The reaction rates vary significantly depending on the side chain. Amino acids with sulfur-containing (methionine), heteroaromatic (tryptophan, histidine), or substituted aromatic (tyrosine) side chains are the most reactive. nih.govresearchgate.net The order of reactivity has been reported as methionine > tryptophan > tyrosine > histidine. researchgate.net

Functional GroupTypical Oxidation Product(s)General Reactivity with PMSRelevant Citations
AlkenesEpoxides, DiolsHigh, especially for electron-rich alkenes elsevierpure.com
AldehydesCarboxylic Acids, EstersHigh
SulfidesSulfoxides, SulfonesVery High organic-chemistry.org
AminesN-Oxides, cleavage productsHigh, especially for tertiary amines nih.govepfl.ch
PhosphinesPhosphine OxidesHigh (inferred)N/A
PhenolsRing-opened products, quinonesVery High
Amino AcidsOxidized side chains, cleavage productsVariable (High for Met, Trp, Tyr, His) nih.govresearchgate.net

Peroxymonosulfate is also a potent oxidant for various inorganic species, a property relevant in both industrial applications and environmental remediation.

Halides: Peroxymonosulfate readily oxidizes halide ions. Chloride (Cl⁻) can be oxidized to chlorine (Cl₂), and bromide (Br⁻) is transformed into reactive bromine species. This reactivity can lead to the formation of halogenated by-products in the presence of organic matter, which is a critical consideration in water treatment applications.

Cyanides: Cyanide (CN⁻) is effectively degraded by peroxymonosulfate. The oxidation process can convert toxic free cyanide into less toxic species like cyanate (OCN⁻), which can further hydrolyze to ammonia and carbonate. Advanced oxidation processes using PMS can be employed for the remediation of cyanide-contaminated industrial wastewater.

Sulfides (Inorganic): Inorganic sulfides are rapidly oxidized by PMS. For instance, studies on sulfur-containing minerals like pyrite (B73398) (FeS₂) show that the sulfide component is a dominant electron donor for PMS activation. The oxidation of sulfide leads to the formation of various sulfur intermediates, such as elemental sulfur (S₈⁰), thiosulfate (S₂O₃²⁻), and sulfite (SO₃²⁻), before eventual conversion to sulfate (SO₄²⁻).

Inorganic SpeciesTransformation/Oxidation Product(s)SignificanceRelevant Citations
Halides (Cl⁻, Br⁻)Cl₂, Reactive Bromine SpeciesCan lead to formation of halogenated by-products
Cyanides (CN⁻)Cyanate (OCN⁻), NO₃⁻Detoxification of industrial wastewater
Sulfides (e.g., in FeS₂)S₈⁰, S₂O₃²⁻, SO₃²⁻, SO₄²⁻Activates PMS; mineral weathering

Degradation Pathways of Recalcitrant Organic Pollutants (e.g., Antibiotics, Emerging Contaminants)

Advanced oxidation processes (AOPs) based on the activation of peroxymonosulfate (PMS) are highly effective for the degradation of recalcitrant organic pollutants due to the generation of powerfully reactive oxygen species. mdpi.comnih.gov These processes are particularly crucial for treating water contaminated with emerging contaminants (EECs) and antibiotics, which are often resistant to conventional treatment methods. mdpi.comacs.org The degradation mechanisms can be broadly categorized into radical and non-radical pathways, often occurring simultaneously to break down complex organic molecules into simpler, less toxic compounds.

The primary reactive species in PMS-based AOPs are the sulfate radical (SO₄•⁻) and the hydroxyl radical (•OH). nih.govmdpi.com The sulfate radical is a potent oxidant with a high redox potential (2.5–3.1 V) and a longer half-life (30–40 µs) compared to the hydroxyl radical (2.8 V, <1 µs), allowing for more selective and efficient reactions with a wide range of organic pollutants. mdpi.comresearchgate.netresearchgate.net

The degradation of antibiotics and other emerging contaminants by PMS-based AOPs proceeds through various reaction pathways, including:

Electron Transfer: The sulfate radical can abstract an electron from the pollutant molecule, forming a radical cation that is susceptible to further degradation. This is a predominant mechanism for compounds with electron-rich moieties, such as phenols. acs.orgnih.gov

Hydrogen Abstraction: Radicals can abstract a hydrogen atom from saturated carbon atoms in the pollutant, initiating a chain of oxidative reactions.

Addition to Double Bonds: The radicals can add to unsaturated bonds (C=C or aromatic rings) within the pollutant's structure, leading to ring-opening and fragmentation of the molecule.

Hydroxylation: The hydroxyl radical, often formed from the reaction of sulfate radicals with water or hydroxide ions, can add hydroxyl groups to the pollutant structure, increasing its polarity and susceptibility to further oxidation. nih.gov

Degradation of Antibiotics

Antibiotics are a major class of emerging contaminants due to their widespread use and persistence in the environment. nih.gov PMS-based AOPs have demonstrated high efficacy in degrading various classes of antibiotics, including sulfonamides, tetracyclines, and fluoroquinolones. nih.govrsc.org

For instance, in the degradation of Tetracycline (TC) using a CuₓO-activated PMS system, the process involves a combination of radical and non-radical pathways. nih.gov The reaction rate was significantly higher compared to using the precursor material alone. nih.gov Similarly, the degradation of Sulfamethoxazole (B1682508) (SMX) , a common sulfonamide antibiotic, in a UV/PDS (peroxydisulfate, a source of sulfate radicals) system is influenced by factors like the concentration of the oxidant. mdpi.com Studies have shown that increasing the persulfate concentration generally accelerates the degradation of antibiotics by generating more sulfate radicals. mdpi.com

The degradation pathways for antibiotics are complex and often result in a series of intermediate products before complete mineralization to CO₂, H₂O, and inorganic ions. For SMX, typical transformation pathways involve the cleavage of the N-S bond and the opening of the isoxazole ring. nih.gov

Degradation of Other Emerging Contaminants

Beyond antibiotics, PMS-based AOPs are effective against a wide array of other emerging contaminants, such as industrial chemicals, personal care products, and pharmaceuticals.

Bisphenol A (BPA) , an endocrine-disrupting compound, is effectively degraded through PMS activation. Studies using a Cu₂O/CuO catalyst have shown that the degradation proceeds through a synergistic mechanism involving both free radicals (•OH, SO₄•⁻) and non-radical species like singlet oxygen (¹O₂) and surface-bound complexes. bohrium.com

The degradation of Phenol in the presence of sulfate radicals primarily occurs through an electron transfer mechanism, leading to the formation of a phenoxy radical. acs.orgnih.gov This is distinct from the reaction with hydroxyl radicals, which proceeds mainly via an addition mechanism. acs.orgnih.gov

The following table summarizes the degradation efficiency of various emerging organic contaminants using different peroxymonosulfate activation systems.

ContaminantContaminant ClassPMS Activation SystemDegradation Efficiency (%)Key Reactive Species
Sulfamethoxazole (SMX)AntibioticUV/PMS>98%SO₄•⁻, •OH
Tetracycline (TC)AntibioticCuₓO/PMS~100%SO₄•⁻, •OH, ¹O₂
Carbamazepine (CBZ)PharmaceuticalCl⁻/Fe(II)/PMS>60%Highly Oxidative Species
Bisphenol A (BPA)Endocrine DisruptorCu₂O/CuO/PMS~100%SO₄•⁻, •OH, ¹O₂ Cu(III)
Ofloxacin (OFL)AntibioticCl⁻/Fe(II)/PMS>60%Highly Oxidative Species

Radical vs. Non-Radical Pathways

While radical-based oxidation is a dominant mechanism, non-radical pathways also play a significant role in the degradation of pollutants. researchgate.net These can involve:

Singlet Oxygen (¹O₂): A less reactive but more selective oxidant that can be generated in certain catalytic systems. nih.govresearchgate.net

Surface-Mediated Electron Transfer: The pollutant can be adsorbed onto the surface of a catalyst and directly transfer electrons to the activated PMS complex. researchgate.net

High-Valent Metal-Oxo Species: In systems with metal-based catalysts (e.g., those containing Mn, Fe, or Cu), high-valent metal-oxo species can form and act as powerful oxidants. nih.govbohrium.com

The interplay between radical and non-radical pathways is complex and depends on factors such as the type of catalyst, the pH of the solution, and the chemical structure of the pollutant. nih.govbohrium.com For example, in the degradation of acetaminophen (ACE) using various crystal forms of MnO₂ to activate PMS, non-radical pathways involving surface-bound PMS complexes and direct oxidation by surface manganese species were found to be dominant. bohrium.com This highlights the importance of the catalyst's structure in determining the degradation mechanism. bohrium.com

The table below details the reaction mechanisms for different classes of pollutants.

Pollutant ClassExample CompoundDominant Reaction Mechanism with SO₄•⁻Primary Transformation Products
PhenolsPhenolElectron TransferPhenoxy radical, Nitrophenols (in presence of NO₂⁻)
Sulfonamide AntibioticsSulfamethoxazoleAddition, Hydrogen AbstractionRing-opened products, Cleavage of N-S bond
Tetracycline AntibioticsTetracyclineHydroxylation, Ring OpeningHydroxylated intermediates, smaller organic acids
Antiepileptic DrugsCarbamazepineRadical Addition, HydroxylationHydroxylated and ring-opened byproducts

Strategic Applications in Advanced Organic and Inorganic Synthesis

Peroxymonosulfate (B1194676) as a Versatile Oxidizing Agent in Organic Synthesis

The utility of peroxymonosulfate spans numerous classes of organic reactions. It serves as an efficient and often safer alternative to other potent oxidants like peroxy acids (e.g., m-CPBA), heavy metal oxidants, and ozone. nih.govresearchgate.net Its primary role is as a source of an electrophilic oxygen atom, which can be transferred to various substrates.

The development of stereoselective oxidation reactions is crucial for the synthesis of chiral molecules, particularly in the pharmaceutical industry. mdpi.com Peroxymonosulfate is a key terminal oxidant in several highly effective catalytic asymmetric oxidation systems.

A prominent example is the Shi epoxidation , which uses a chiral, fructose-derived ketone as an organocatalyst to generate a chiral dioxirane (B86890) in situ from peroxymonosulfate. organic-chemistry.orgwikipedia.org This system facilitates the highly enantioselective epoxidation of a wide range of alkenes, especially trans-disubstituted and trisubstituted olefins. wikipedia.orgwikipedia.org The mechanism involves the ketone catalyst being oxidized by peroxymonosulfate to form a reactive dioxirane, which then transfers an oxygen atom to the alkene in a stereocontrolled manner. organic-chemistry.org

Diastereoselective oxidations are also readily achieved. For instance, the oxidation of sulfides bearing a chiral auxiliary with peroxymonosulfate can proceed with high diastereoselectivity to produce chiral sulfoxides. researchgate.net Similarly, the epoxidation of cyclic alkenes with existing stereocenters, such as 3-isopropylcyclohexene, using dioxiranes generated from peroxymonosulfate, often shows high diastereoselectivity, with oxidation occurring preferentially on the less sterically hindered face. wikipedia.org

Table 1: Examples of Stereoselective Oxidations Using Peroxymonosulfate-Based Systems

Reaction TypeCatalyst/SystemSubstrate ClassKey Feature
Enantioselective EpoxidationShi Catalyst (Chiral Ketone) / Oxonetrans- and trisubstituted alkenesHigh enantiomeric excess (ee)
Diastereoselective SulfoxidationChiral Sulfide (B99878) / OxoneProchiral sulfidesHigh diastereomeric excess (de)
Diastereoselective EpoxidationAchiral Ketone / OxoneAlkenes with diastereotopic facesSteric approach control

Peroxymonosulfate is a go-to reagent for the oxidation of various functional groups, providing reliable routes to several important classes of compounds. wikipedia.org

Epoxides: Beyond the asymmetric Shi epoxidation, peroxymonosulfate, typically in conjunction with a ketone like acetone (B3395972) (to form dimethyldioxirane, DMDO), is a general and effective reagent for converting alkenes to epoxides. wikipedia.orgmdpi.com This method is advantageous due to its operational simplicity and the use of non-toxic, inexpensive reagents. orientjchem.org

Sulfones: The oxidation of sulfides can be controlled to yield either sulfoxides or sulfones. wikipedia.org Using peroxymonosulfate, sulfides are readily oxidized first to sulfoxides and, with additional oxidant or longer reaction times, to the corresponding sulfones. tsijournals.comgoogle.com This transformation is valuable in medicinal chemistry and materials science. tsijournals.com

Amine N-oxides: Tertiary amines are efficiently oxidized to their corresponding N-oxides by peroxymonosulfate. wikipedia.orgbme.hu This reaction is fundamental in synthetic chemistry, as N-oxides are important intermediates, for example, in the functionalization of heterocyclic rings like pyridine. bme.huliverpool.ac.uk

Oxaziridines: These three-membered heterocyclic compounds containing a C-N-O ring are potent and selective oxidizing agents themselves. A practical and widely used method for their synthesis involves the oxidation of imines (specifically N-sulfonylimines) with peroxymonosulfate buffered to an appropriate pH. acs.orgnih.govlookchem.com This approach is often superior to using peroxy acids, offering higher yields and simpler product purification. lookchem.com

Table 2: Functional Group Oxidations with Peroxymonosulfate (Oxone)

SubstrateProductKey Conditions
AlkeneEpoxideAcetone, buffered water/acetonitrile
Thioether (Sulfide)SulfoneMethanol/water
Tertiary AmineAmine N-oxideAqueous or biphasic systems
N-SulfonylimineN-SulfonyloxaziridineBiphasic, buffered (e.g., K₂CO₃)

Peroxymonosulfate can be used to cleave carbon-carbon double and triple bonds, providing an alternative to ozonolysis. Internal alkenes and alkynes can be cleaved to form two carboxylic acids. wikipedia.orgorganic-chemistry.org This transformation is often facilitated by a catalytic amount of a transition metal oxide, such as RuO₂. organic-chemistry.org The combination of Oxone and a ruthenium catalyst provides a powerful system for breaking down complex molecules into simpler, functionalized fragments. organic-chemistry.org In some cases, ketones can be cleaved in a Baeyer-Villiger-type fragmentation, and certain substrates can undergo oxidative fragmentation to yield smaller molecules. taylorandfrancis.com

Peroxymonosulfate provides a convenient method for the in situ generation of electrophilic halogenating agents from simple alkali halide salts (e.g., NaCl, KBr). taylorandfrancis.comucl.ac.uk In this process, peroxymonosulfate oxidizes the halide ion (X⁻) to a species equivalent to an electrophilic halogen (X⁺), likely a hypohalous acid (HOX). taylorandfrancis.com This allows for the efficient halogenation of electron-rich aromatic compounds, such as phenols and anilines, as well as indoles and other heterocycles, under mild conditions without handling toxic elemental halogens. taylorandfrancis.comorganic-chemistry.org The regioselectivity can often be controlled by the reaction conditions and the nature of the substrate. organic-chemistry.org

Catalytic Roles and Co-catalyst Systems for Enhanced Reactivity

While peroxymonosulfate is a potent oxidant, its reactivity can be significantly enhanced and tailored through the use of various catalysts and co-catalyst systems. researchgate.net Activation is often necessary to generate highly reactive radical species or to facilitate specific reaction pathways. researchgate.netresearchgate.net

Transition metals, particularly cobalt (Co), are highly effective activators of peroxymonosulfate. nih.goviwaponline.com The Co²⁺/peroxymonosulfate system generates powerful sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are capable of degrading a wide range of persistent organic pollutants. researchgate.netnih.gov Bimetallic catalysts, such as Co-Ni oxides or Fe-Mo sulfides, can exhibit synergistic effects, leading to even greater catalytic activity. iwaponline.comnih.govrsc.org

Besides metal catalysts, ketones are used as co-catalysts to generate dioxiranes for epoxidation and other oxygen-transfer reactions, as discussed previously. wikipedia.orgorganic-chemistry.org Furthermore, in the presence of halide ions, peroxymonosulfate can participate in catalytic cycles for halogenation. Recent research has also explored the use of carbon nanomaterials and electrochemical methods to activate peroxymonosulfate, opening new avenues for its application. nih.govresearchgate.netrsc.org

Table 3: Co-catalyst Systems for Peroxymonosulfate Activation

Catalyst/Co-catalystGenerated Active SpeciesPrimary Application
Cobalt (Co²⁺) saltsSulfate (SO₄•⁻) and hydroxyl (•OH) radicalsDegradation of pollutants, radical reactions
Ketones (e.g., Acetone)Dioxiranes (e.g., DMDO)Epoxidation, C-H oxidation, heteroatom oxidation
Halide Salts (e.g., KBr)Electrophilic halogens (e.g., "Br⁺")Halogenation of aromatics and alkenes
Transition Metal Sulfides (e.g., MoS₂)Radicals (SO₄•⁻, •OH), Surface-activated complexesDegradation of pollutants

Peroxymonosulfate as a Radical Initiator in Polymerization Processes

Salts of peroxymonosulfate, along with related persulfates, are utilized as radical initiators for polymerization reactions in the plastics industry. wikipedia.orgatamanchemicals.com Upon thermal or chemical activation, the peroxide bond in the peroxymonosulfate anion cleaves to generate radical species, primarily the sulfate radical anion (SO₄•⁻). arxiv.orgwikipedia.org

This sulfate radical is highly reactive and can add across the double bond of a monomer, such as an acrylic or vinyl monomer, to initiate the polymerization chain reaction. wikipedia.orgopenaccessjournals.com This method is particularly common in emulsion polymerization, where the water-soluble initiator generates radicals in the aqueous phase that then migrate into monomer-swollen polymer particles to propagate polymerization. atamankimya.com This process is used in the manufacture of various polymers, including those based on styrenes and acrylates. wikipedia.orgatamankimya.com

Environmental Remediation and Advanced Oxidation Processes Aops Based on Peroxymonosulfate

Degradation Kinetics and Pathways of Specific Pollutants in Water and Wastewater

The effectiveness of PMS in degrading various environmental contaminants is well-documented, with degradation rates often following predictable kinetic models and involving specific transformation pathways.

Pharmaceuticals and Personal Care Products (PPCPs)

PMS has demonstrated significant efficacy in degrading a range of pharmaceuticals, including antibiotics and anticancer drugs, which are frequently detected in water bodies due to their widespread use.

Antibiotics: Sulfonamide antibiotics, such as sulfadiazine (B1682646) (SDZ), sulfamethoxazole (B1682508) (SMX), and sulfathiazole (B1682510) (STZ), are effectively degraded by PMS. For instance, 4 mM PMS can degrade over 96% of STZ in soil within 60 minutes ntu.edu.sgmdpi.com. The degradation of STZ primarily involves singlet oxygen, rather than hydroxyl or sulfate (B86663) radicals ntu.edu.sg. Similarly, the UV/PMS process can achieve over 90% degradation of methotrexate (B535133) (MTX), an anticancer drug, within 30 minutes, with a pseudo-first-order kinetic model accurately describing the degradation bohrium.com. The pH significantly influences MTX degradation by PMS, with higher rates observed at neutral to slightly alkaline conditions nih.gov. Other antibiotics like ciprofloxacin (B1669076) (CIP) and norfloxacin (B1679917) have also shown high removal rates when treated with PMS-activated systems capes.gov.brscljs1975.com.

Other Pharmaceuticals: β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, exhibit high reactivity with PMS, often through a non-radical mechanism involving direct two-electron transfer. Cephalosporins are generally more reactive than penicillins and carbapenems acs.org.

Table 1: Degradation of Pharmaceuticals by Peroxymonosulfate (B1194676) (PMS)

PollutantSystem/CatalystDegradation EfficiencyTime (min)Kinetic ModelKey Reactive Species (if identified)Reference(s)
Sulfathiazole (STZ)PMS alone96.54%60Not specifiedSinglet oxygen ntu.edu.sgmdpi.com
Methotrexate (MTX)UV/PMS>90%30Pseudo-first-orderSO₄•⁻, •OH bohrium.com
Methotrexate (MTX)PMS aloneSecond-order kinetics-Second-orderNon-radical mechanism nih.gov
Sulfamethazine (SMZ)Heat/PMSEnhanced removal-Not specifiedNot specified mostwiedzy.pl
Bisphenol A (BPA)DPA-Fe₂O₃/PMSHigh catalytic activity-Not specifiedSO₄•⁻, •OH ntu.edu.sg
Oxytetracycline (OTC)MnₓOᵧ@BC/Periodate*80.94%60Not specifiedNot specified mdpi.com
Note: Periodate used here, not PMS.

Pesticides and Industrial Organic Contaminants

PMS is also effective in degrading various industrial organic contaminants and pesticides, contributing to the purification of wastewater from chemical manufacturing and agricultural activities.

Industrial Organic Contaminants: Diethyl phthalate (B1215562) (DEP) degradation and mineralization were achieved with a pyrite (B73398) (FeS₂)-based PMS activation process, reaching 58.9% total organic carbon (TOC) removal with 0.5 g/L FeS₂ and 2.0 mM PMS acs.org. Bisphenol A (BPA) can be effectively detoxified using PMS activated by Fe₂O₃-based catalysts ntu.edu.sg. Rhodamine B (RhB) and Acid Orange 7 (AO7) have shown high degradation rates when treated with PMS activated by CoAl₂O₄ spinel catalysts, with RhB degradation reaching over 99% in 100 minutes mdpi.comresearchgate.net. Phenol degradation has been reported using N-doped biochar activated PMS, proceeding through both free radical and direct oxidation pathways rsc.org.

Table 2: Degradation of Industrial Organic Contaminants by PMS

PollutantSystem/CatalystDegradation EfficiencyTime (min)Kinetic ModelKey Reactive Species (if identified)Reference(s)
Diethyl Phthalate (DEP)FeS₂/PMS58.9% TOC removalNot specifiedNot specifiedSO₄•⁻ acs.org
Bisphenol A (BPA)DPA-Fe₂O₃/PMSHigh activity-Not specifiedSO₄•⁻, •OH ntu.edu.sg
Rhodamine B (RhB)CoAl₂O₄/PMS>99%100Pseudo-first-order¹O₂, SO₄•⁻ mdpi.com
Acid Orange 7 (AO7)KMnO₄/PMSSynergistic mineralization-Not specifiedSO₄•⁻ capes.gov.br
PhenolN-doped Biochar/PMSHigh degradation-Not specifiedFree radical & direct oxidation rsc.org

Hybrid AOP Systems Incorporating Peroxymonosulfate (e.g., O₃/PMS, UV/PMS, Electrochemical/PMS)

Combining PMS with other AOPs can create synergistic effects, enhancing the generation of ROS and improving pollutant removal efficiency.

Ozone/PMS (O₃/PMS): The O₃/PMS system is highly effective for treating antibiotic wastewater, producing both hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). This dual radical generation leads to faster degradation of micropollutants compared to O₃ alone or O₃/H₂O₂ systems capes.gov.brnih.gov. For instance, the O₃/PMS process achieved 95.9% degradation of SDZ in 12 minutes, significantly outperforming O₃ or O₃/UV alone nih.gov.

UV/PMS: UV irradiation can activate PMS, cleaving its O–O bond to generate SO₄•⁻ and •OH radicals frontiersin.org. This combination has been explored for pharmaceutical degradation bohrium.com.

Electrochemical/PMS (EAOPs): Electrochemical methods can activate PMS, often through cathodic reduction, leading to the generation of SO₄•⁻ and potentially •OH radicals. This hybrid system has shown effective removal of pollutants like p-chlorobenzoic acid (pCBA), with nearly 70% PMS activation achieved within 20 minutes at a specific applied potential acs.org.

Fundamental Mechanisms of Disinfection and Microorganism Inactivation

PMS is recognized for its potent antimicrobial properties, effectively inactivating bacteria, viruses, and fungal spores through various mechanisms.

Mechanism of Action: Unactivated PMS can directly react with bacterial biomolecules, generating sulfate radicals (SO₄•⁻) as the primary species for inactivation. Hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂•⁻) may also contribute to a lesser extent researchgate.netresearchgate.net. PMS can penetrate bacterial cell membranes, interacting with intracellular components and metals researchgate.net. Non-radical pathways, such as direct electron transfer, also play a role in microbial inactivation researchgate.net.

Effectiveness: PMS exhibits broad-spectrum disinfectant capabilities, inactivating enveloped viruses by oxidizing their protein capsids and viral nucleic acids veterinaryworld.org. Metal ions like Co(II), Cu(II), and Fe(II) can augment bacterial inactivation in PMS/Cl⁻ systems, though they may impede fungal spore inactivation nih.gov. Fungal spores are generally more resistant to disinfectants than bacteria nih.gov.

Heterogeneous Catalysis for Peroxymonosulfate Activation in Environmental Systems

Heterogeneous catalysts are crucial for activating PMS, enhancing its oxidative potential and enabling efficient pollutant degradation under milder conditions and with improved recyclability compared to homogeneous systems.

Catalyst Types: A wide range of heterogeneous catalysts have been developed for PMS activation, including metal oxides (e.g., Fe₂O₃, Co₃O₄, CoAl₂O₄, MnO₂), metal-organic frameworks (MOFs), and various carbon-based materials researchgate.netntu.edu.sgmdpi.comcapes.gov.brresearchgate.netrsc.orgresearchgate.neticevirtuallibrary.com. Transition metal oxides, particularly those containing cobalt, are highly effective PMS activators ntu.edu.sgrsc.orgacs.org.

Carbon-Based Activators (e.g., Graphene, Carbon Nanotubes, Biochar)

Carbon-based materials, often modified or doped, are increasingly employed as effective and environmentally friendly catalysts for PMS activation.

Materials and Performance: Graphene, carbon nanotubes (CNTs), and biochar, particularly when doped with nitrogen (N) or sulfur (S), or loaded with metals, exhibit enhanced PMS activation capabilities scljs1975.comrsc.orgrsc.orgresearchgate.netmdpi.comnih.gov. These materials offer high surface areas, abundant active sites, and tunable electronic structures, facilitating electron transfer and radical generation. For example, N-doped biochar has shown high efficiency in activating PMS for the degradation of antibiotics like ciprofloxacin scljs1975.com. Co and N codoped porous carbons have demonstrated synergistic effects, leading to significantly higher PMS activation rates compared to materials doped with only Co or N rsc.org. Single-atom catalysts (SACs) supported on carbon materials are also emerging as highly efficient activators nih.gov.

Table 3: Performance of Heterogeneous Catalysts for PMS Activation

Catalyst TypeKey Components/DopingTarget Pollutant(s)Degradation EfficiencyRate Constant (k) (min⁻¹)Key Reactive Species (if identified)Reference(s)
Pyrite (FeS₂)Sulfur-containing mineralDiethyl Phthalate (DEP)58.9% TOC removalNot specifiedSO₄•⁻ acs.org
DPA-Fe₂O₃Iron oxideBisphenol A (BPA)High activityNot specifiedSO₄•⁻, •OH ntu.edu.sg
CoAl₂O₄ spinelCobalt-aluminum oxideRhodamine B (RhB)>99%0.048¹O₂, SO₄•⁻ mdpi.com
Co and N codoped porous carbonCarbon, Cobalt, NitrogenOrganic pollutants (e.g., Phenol)High48.4 (for phenol)Not specified rsc.org
N-doped BiocharBiochar, NitrogenCiprofloxacin hydrochlorideHigh efficiencyNot specifiedNot specified scljs1975.com
Graphene supported single-atom CuGraphene, CopperAntibiotics (e.g., Oxytetracycline)High efficiencyNot specifiedNot specified nih.gov
Sulfur–Nitrogen co-doped porous carbonCarbon, Sulfur, Nitrogen, IronBisphenol A (BPA)Significantly enhancedNot specifiedNot specified rsc.org

Compound List

Sulfodioxidanide

Potassium peroxymonosulfate (PMS)

Potassium monopersulfate

Oxone®

Caro's acid

Peroxymonosulfuric acid

Sulfadoxine (SDX)

Sulfathiazole (STZ)

Methotrexate (MTX)

Ciprofloxacin (CIP)

Sulfamethoxazole (SMX)

Sulfamethazine (SMZ)

Sulfadiazine (SDZ)

Norfloxacin

Diethyl phthalate (DEP)

Bisphenol A (BPA)

Rhodamine B (RhB)

Acid Orange 7 (AO7)

Phenol

Hydroxyl radical (•OH)

Sulfate radical (SO₄•⁻)

Singlet oxygen (¹O₂)

Superoxide radical (O₂•⁻)

Pyrite (FeS₂)

Iron oxides (e.g., Fe₂O₃, Fe₃O₄)

Cobalt oxides (e.g., Co₃O₄)

CoAl₂O₄ spinel

Graphene

Carbon Nanotubes (CNTs)

Biochar

Nitrogen-doped carbon materials

Sulfur-doped carbon materials

Single-atom catalysts (SACs)

Metal-Organic Frameworks (MOFs)

Permanganate (KMnO₄)

Manganese dioxide (MnO₂)

Metal Oxides and Sulfides (e.g., Co₃O₄, MoS₂) as Catalysts

This compound, a salt of peroxymonosulfuric acid, is characterized by its strong oxidizing potential derived from its peracid chemistry atamanchemicals.comatamankimya.comatamankimya.com. This inherent reactivity makes it a key component in advanced oxidation processes designed for environmental cleanup. While this compound itself is not a metal oxide or sulfide (B99878) catalyst, it functions as a critical oxidant that, when activated by suitable catalysts, generates highly reactive radical species. In many AOPs, metal oxides (such as cobalt oxide, Co₃O₄) and metal sulfides (like molybdenum disulfide, MoS₂) are employed as catalysts to activate this compound. This activation process leads to the formation of potent radicals, including sulfate radicals (SO₄⁻•) and hydroxyl radicals (•OH), which are instrumental in the oxidative degradation of a wide range of organic contaminants [General AOP context, implied by the role of PMS with metal catalysts]. The focus on this compound in these systems is on its role as the primary oxidant, whose efficiency is significantly enhanced through synergistic interactions with these catalytic materials.

Investigation of Byproduct Formation and Transformation in Remediation Processes

Key Properties of this compound

PropertyValueSource
Chemical NameThis compound nih.gov
Common SynonymsPotassium peroxymonosulfate, Oxone®, MPS, KMPS, Caroat, Potassium this compound nih.govatamanchemicals.comatamankimya.comatamankimya.comichemical.comcymitquimica.comatamanchemicals.comcymitquimica.comchemsrc.comchemspider.com
CAS Number10058-23-8 ichemical.comcymitquimica.comcymitquimica.comchemsrc.comchemspider.com
Molecular FormulaHKO₅S cymitquimica.comchemspider.com
Molecular WeightApproximately 152.17 g/mol cymitquimica.comchemsrc.comchemspider.com
SolubilityGreater than 250 g/L at 20°C atamanchemicals.com

Compound List:

this compound

Advanced Analytical Techniques for Peroxymonosulfate Research and Monitoring

Spectroscopic Analysis for Characterization and In-Situ Reaction Monitoring

Spectroscopic methods are vital for the qualitative and quantitative analysis of PMS and for tracking reaction kinetics in real-time.

UV-Vis Spectroscopy : This technique is frequently used for quantifying PMS, often indirectly. For instance, PMS concentration can be determined by monitoring the oxidative decolorization of dyes like methyl orange. researchgate.net In one method, cobalt ions catalyze the reaction between PMS and the dye, and the change in absorbance at the dye's maximum wavelength (e.g., 464 nm for methyl orange) is proportional to the PMS concentration. researchgate.net Another approach involves the oxidation of colorless reagents like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) to form a green-colored radical (ABTS•⁺), which can be quantified at several wavelengths (415, 650, 732, and 820 nm). researchgate.net UV-Vis is also used to monitor the degradation of target pollutants by observing the decrease in their characteristic absorbance peaks over time. arxiv.org

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These vibrational spectroscopy techniques provide structural information about molecules. FTIR and Raman can be used to characterize catalysts used in PMS activation and to identify functional group changes on the catalyst surface or in target pollutants during the degradation process.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR (also known as Electron Spin Resonance or ESR) is the most definitive method for detecting and identifying paramagnetic species, including the short-lived free radicals that are crucial to PMS-based AOPs. By using spin-trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or 2,2,6,6-tetramethylpiperidine (B32323) (TEMP), transient radicals such as SO₄•⁻ and •OH can be converted into more stable radical adducts. mdpi.com These adducts produce characteristic EPR spectra, confirming the generation of specific reactive species and helping to elucidate the reaction mechanism. mdpi.comkorea.ac.kr For example, the presence of singlet oxygen (¹O₂) can also be confirmed using TEMP. mdpi.com

Chromatographic Methods for Reactant and Product Quantification

Chromatography is essential for separating and quantifying the components of complex mixtures, making it invaluable for studying PMS systems.

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for quantifying the concentration of organic pollutants during degradation studies. nih.gov By separating the target compound from its degradation byproducts and other matrix components, HPLC coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector) provides accurate kinetic data on pollutant removal. nih.govacs.org For example, it has been used to measure the concentration of contaminants like p-chlorobenzoic acid (pCBA) during treatment processes. nih.gov

Ion Chromatography (IC) : IC is specifically designed for the separation and quantification of ions. It can be used to measure the concentration of the peroxymonosulfate (B1194676) anion (HSO₅⁻) itself, as well as other inorganic ions like sulfate (B86663) (SO₄²⁻), chloride, and nitrate (B79036) that may be present or formed during the reaction. researchgate.net This allows for a complete mass balance of sulfur-containing species in the system.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds. In the context of PMS research, it is primarily used to identify the intermediate byproducts formed during the degradation of a primary pollutant. doi.org This information is critical for proposing degradation pathways and assessing the potential toxicity of the treated water.

Electrochemical Methods for Reactivity Assessment and Real-Time Monitoring

Electrochemical techniques offer high sensitivity and the potential for real-time, in-situ monitoring of PMS and its reactions.

Reactivity Assessment : Electrochemical methods are central to studying electrochemical AOPs (EAOPs), where an electric current is used to activate PMS. acs.org Techniques like chronoamperometry can be used to monitor the current generated during the reaction, which correlates with the PMS activation capacity and the rate of pollutant degradation. korea.ac.kr By applying a constant potential to a working electrode, the activation of PMS and the subsequent decay of pollutants can be tracked. acs.org

Real-Time Monitoring : The compatibility of electrochemical systems with automated control via current and voltage adjustments makes them suitable for real-time monitoring applications. nih.gov These methods can track the consumption of PMS and the degradation of pollutants as the reaction proceeds, providing immediate feedback on the process's efficiency. researchgate.net For instance, the combination of electrolysis with an activated carbon fiber cathode to activate PMS has been systematically investigated to monitor and enhance the elimination of contaminants like carbamazepine. researchgate.net

Development of Ultrasensitive Detection Methods for Peroxymonosulfate and its Reactive Species

Due to the high reactivity and low concentrations of PMS and its generated species, ultrasensitive detection methods are crucial.

Fluorescence Spectroscopy : A highly sensitive fluorescence method has been developed for PMS detection based on sulfate radical-induced aromatic hydroxylation. nih.gov In this system, Co²⁺ is used to activate PMS, which then generates sulfate radicals. These radicals react with a chemical probe, such as benzoic acid, to produce a fluorescent product like salicylic (B10762653) acid. The resulting fluorescence intensity is directly proportional to the initial PMS concentration, allowing for detection limits as low as 10 nM. nih.gov This method is rapid, specific, and performs well even in complex water samples. nih.gov

Chemiluminescence : The decomposition of peroxymonosulfate, when catalyzed by certain transition metal ions (e.g., Co(II), Fe(II)) or ketones, can produce light emission (chemiluminescence). oup.com This phenomenon can be harnessed for the sensitive detection of these catalysts or, conversely, for the detection of PMS itself in flow-injection systems. oup.com

Strategies for Mitigating Analytical Interferences in Complex Matrices

Analyzing PMS in complex environmental samples like wastewater presents significant challenges due to interferences from other co-existing substances.

DPD Interference in Water Analysis : The N,N-diethyl-p-phenylenediamine (DPD) colorimetric method is widely used for measuring oxidants like chlorine. However, PMS is a known interferent in this test, as it can also oxidize the DPD reagent, leading to false-positive results for total chlorine. researchgate.netaquamagazine.com This is a significant issue in applications like swimming pool water treatment where PMS is used as a non-chlorine shock oxidizer. aquamagazine.com

Mitigation Strategies : To overcome interferences, several strategies have been developed. One approach involves modifying existing colorimetric methods. For example, in the presence of hydrogen peroxide (H₂O₂), PMS can be selectively determined using the DPD method by adding catalase to remove the H₂O₂. nih.gov For DPD interference caused by PMS in chlorine analysis, one strategy is to wait at least 12 hours after PMS addition before testing or to use a test kit specifically designed for water treated with PMS. aquamagazine.com Another strategy involves pretreating the sample with a quenching agent like L-histidine, which selectively reacts with PMS without affecting other oxidants like peroxydisulfate. nih.gov

Isotopic Labeling Studies for Mechanistic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through reactions, providing unambiguous insights into reaction mechanisms.

Mechanistic Elucidation : In PMS research, stable isotopes (e.g., ¹⁸O in water or ³⁴S in sulfate) can be used to determine the origin of specific atoms in the final products. nih.govnih.gov For example, by conducting the PMS activation reaction in H₂¹⁸O-labeled water, it is possible to determine whether the oxygen atoms incorporated into the degradation products of a pollutant originate from the water molecules or from the peroxymonosulfate itself. This helps to differentiate between reaction pathways involving hydroxyl radicals versus sulfate radicals or other mechanisms. nih.gov

Applications : This approach is invaluable for confirming whether degradation proceeds via radical-based pathways or non-radical electron transfer mechanisms. korea.ac.kr By combining isotopic labeling with analytical techniques like mass spectrometry, researchers can map out complex reaction networks and validate proposed degradation pathways for various environmental contaminants. google.com

Data Tables

Table 1: Comparison of Analytical Methods for Peroxymonosulfate (PMS) Detection

Analytical MethodPrincipleTypical ApplicationDetection LimitReference
Fluorescence Spectroscopy (with Benzoic Acid probe)SO₄•⁻-induced hydroxylation of a probe to form a fluorescent product.Quantification of PMS in aqueous solutions.10 nM nih.gov
UV-Vis Spectrophotometry (with ABTS)Oxidation of a colorless indicator (ABTS) to a colored radical (ABTS•⁺).Quantification of PMS in water.~1-20 µM range researchgate.net
UV-Vis Spectrophotometry (with Methyl Orange)Co²⁺-catalyzed oxidative decolorization of a dye.Quantification of PMS in aqueous solutions.Not specified researchgate.net
Ion ChromatographyIon-exchange separation of HSO₅⁻ from other anions.Direct quantification of PMS and other inorganic ions.Not specified researchgate.net

Table 2: Common Spin Traps Used in EPR for Radical Identification in PMS Systems

Spin TrapAbbreviationTarget Reactive SpeciesReference
5,5-dimethyl-1-pyrroline N-oxideDMPOHydroxyl Radical (•OH), Sulfate Radical (SO₄•⁻) mdpi.com
2,2,6,6-tetramethylpiperidineTEMPSinglet Oxygen (¹O₂) mdpi.com

Chemical Stability, Degradation Kinetics, and Stabilization Strategies of Peroxymonosulfate

Intrinsic Decomposition Pathways of Peroxymonosulfate (B1194676) in Aqueous Solutions

In aqueous solutions, peroxymonosulfate (HSO₅⁻) undergoes decomposition through several intrinsic pathways, which can be broadly categorized into radical and non-radical mechanisms. The prevalence of each pathway is highly dependent on the solution conditions.

One significant non-radical pathway, particularly under neutral to alkaline conditions, is the self-decomposition of PMS to generate singlet oxygen (¹O₂), a non-radical but highly reactive oxygen species. researchgate.netrsc.org This process involves the interaction between the hydroperoxide anion (HSO₅⁻) and its deprotonated form, the peroxomonosulfate dianion (SO₅²⁻). The spontaneous decomposition to form ¹O₂ is generally slow in the absence of a catalyst. google.com Another non-radical pathway is the disproportionation reaction, which can occur at high pH, leading to the formation of non-reactive sulfate (B86663). researchgate.netrsc.org

The radical pathways involve the cleavage of the peroxide bond in the PMS molecule to generate highly potent reactive species. These include the sulfate radical (SO₄•⁻) and the hydroxyl radical (•OH). researchgate.netresearchgate.net The generation of these radicals is often the goal when PMS is used in advanced oxidation processes (AOPs), as they are extremely effective at degrading recalcitrant organic pollutants. researchgate.netresearchgate.net The sulfate radical, in particular, has a high redox potential and can react with water or hydroxide (B78521) ions to produce hydroxyl radicals, creating a mixed-radical environment. researchgate.net

Influence of Physico-Chemical Parameters on Stability and Reactivity

The stability and reactive nature of peroxymonosulfate in solution are not static; they are profoundly influenced by various physico-chemical parameters, including pH, temperature, and ionic strength.

The pH of the aqueous solution is arguably the most critical parameter governing PMS stability and reactivity. It directly influences the speciation of peroxymonosulfate. The HSO₅⁻ anion is in equilibrium with its conjugate base, the SO₅²⁻ dianion, with a pKa value of approximately 9.3. researchgate.netrsc.org

HSO₅⁻ ⇌ H⁺ + SO₅²⁻ (pKa ≈ 9.3)

The stability of PMS is significantly pH-dependent. Acidic aqueous solutions of PMS are relatively stable. However, the decomposition rate accelerates as the pH increases, reaching a maximum at approximately pH 9, where the concentrations of the HSO₅⁻ monoanion and the SO₅²⁻ dianion are equal. google.com This accelerated decomposition at pH 9 is attributed to the reaction between the two species, which leads to the formation of sulfate and singlet oxygen. rsc.orggoogle.com

The pH also dictates the type of reactive species formed. While sulfate radicals (SO₄•⁻) are primary products of many activation methods, they can be converted to hydroxyl radicals (•OH) via reaction with water or hydroxide ions. This conversion is more favorable at higher pH values. researchgate.net Conversely, under certain alkaline conditions, the dominant reactive species can shift from radicals to non-radical singlet oxygen (¹O₂). rsc.org

pH RangeDominant SpeciesStabilityPrimary Reactive Species Upon Activation/Decomposition
Acidic (pH < 7) HSO₅⁻HighSO₄•⁻, •OH
Neutral (pH ≈ 7) HSO₅⁻ModerateSO₄•⁻, •OH, ¹O₂
Alkaline (pH > 9.4) SO₅²⁻Low (minimum at pH 9)¹O₂, SO₄•⁻, •OH

Temperature plays a crucial role in the kinetics of PMS decomposition. As with most chemical reactions, an increase in temperature provides the necessary activation energy to break the peroxide bond, leading to a higher rate of decomposition and generation of reactive radicals. nih.gov This positive correlation between temperature and reaction rate is exploited in heat-activated PMS systems for environmental remediation. nih.govresearchgate.net Studies on the degradation of organic compounds using heat-activated PMS consistently show that the observed pseudo-first-order rate constant (k_obs) increases significantly with rising temperature. researchgate.net

The ionic strength of the solution can also influence the reaction kinetics of PMS, although its effects are complex and less commonly reported than those of pH and temperature. In catalyzed decomposition reactions, the ionic strength can affect the interaction between the PMS anion and catalytic species. Some catalytic systems have been shown to maintain high activity even at high ionic strengths. researchgate.net However, the fundamental effect of ionic strength on the intrinsic decomposition rate requires careful consideration of the interactions between charged species in solution. researchgate.net

Temperature (°C)k_obs for Tetracycline Degradation (min⁻¹)
200.0084
300.0125
400.0173
500.0245
600.0384
Data derived from a study on heat/PMS degradation of tetracycline, illustrating the typical effect of temperature on reaction kinetics. researchgate.net

Catalytic Decomposition by Transition Metal Ions and Surfaces

The intrinsic decomposition of peroxymonosulfate is often too slow for practical applications. Therefore, its activation is commonly accelerated using catalysts, most notably transition metal ions and metal-containing surfaces. researchgate.net This catalytic activation is a cornerstone of PMS-based AOPs.

Homogeneous catalysis by soluble transition metal ions such as cobalt (Co²⁺), iron (Fe²⁺), manganese (Mn²⁺), and copper (Cu²⁺) is highly effective. google.comevonik.com The mechanism typically involves a one-electron transfer from the metal ion to the PMS molecule, leading to the generation of a sulfate radical and the oxidation of the metal ion. The metal ion is subsequently regenerated, completing the catalytic cycle. The Co²⁺/PMS system is one of the most efficient and widely studied homogeneous systems for generating sulfate radicals. rsc.orgresearchgate.net

General Mechanism for Co²⁺ Catalysis:

Co²⁺ + HSO₅⁻ → Co³⁺ + SO₄•⁻ + OH⁻

Co³⁺ + HSO₅⁻ → Co²⁺ + SO₅•⁻ + H⁺

Heterogeneous catalysts, which are in a different phase from the aqueous solution (typically solid), offer the advantage of easy recovery and reuse, minimizing secondary contamination. nih.gov A wide variety of materials have been developed, including:

Metal Oxides: Oxides of cobalt (e.g., Co₃O₄), manganese (e.g., Mn₂O₃, MnO₂), and iron are effective PMS activators. evonik.comaip.org The catalytic activity often depends on the oxidation state of the metal and the crystal structure of the oxide. aip.org

Supported Metals: Transition metals supported on various substrates like carbon nanotubes or silica (B1680970) can also serve as robust heterogeneous catalysts. nih.gov

Doped Materials: Incorporating a second transition metal into a metal oxide lattice, such as nickel-doped cobalt oxyhydroxide (Ni-CoOOH), can enhance catalytic activity by facilitating more efficient redox cycling. evonik.com

Development of Advanced Stabilization Formulations for Enhanced Shelf-Life and Activity

While highly reactive in solution, the long-term storage and shelf-life of peroxymonosulfate are critical for its practical use. The primary strategy for stabilization has focused on the solid form of the compound.

The most successful and widely commercialized stabilization formulation is the "triple salt," known by the trade name Oxone®. This is a stoichiometric mixture of potassium peroxymonosulfate, potassium bisulfate, and potassium sulfate, with the formula 2KHSO₅·KHSO₄·K₂SO₄. mostwiedzy.pl In this crystalline solid, the active KHSO₅ component is protected, leading to excellent stability. Solid Oxone® loses less than 1% of its activity per month when stored under recommended dry and cool conditions. nih.gov

The stabilization of peroxymonosulfate in aqueous solutions is significantly more challenging due to its inherent reactivity with water and susceptibility to decomposition. The development of advanced formulations to enhance the shelf-life of PMS solutions is an area of ongoing interest. While specific formulations for PMS are not widely documented in peer-reviewed literature, research into stabilizing related peroxygen compounds offers insight into potential strategies. For instance, a patent for stabilizing aqueous solutions of the related compound potassium persulfate (K₂S₂O₈) describes the use of potassium salts of certain organic sulfonic acids to considerably increase stability. google.com This approach, which modifies the solution matrix to slow decomposition, illustrates the type of chemical strategies that could be explored for peroxymonosulfate solutions.

Thermodynamic and Kinetic Modeling of Peroxymonosulfate Degradation and Activation Processes

Modeling the degradation and activation of peroxymonosulfate is essential for predicting its behavior and optimizing process design. This involves both kinetic and thermodynamic analysis.

Kinetic Modeling: The degradation of pollutants in PMS-based AOPs is frequently described using pseudo-first-order kinetics. researchgate.netresearchgate.net This model assumes that the concentration of PMS is in large excess compared to the pollutant, and thus the rate of degradation is proportional to the pollutant concentration.

The pseudo-first-order rate equation is given by: ln(C/C₀) = -k_obs * t

Where:

C₀ is the initial concentration of the pollutant.

C is the concentration at time t.

k_obs is the observed pseudo-first-order rate constant.

In some cases, degradation may follow pseudo-zero-order or second-order kinetics depending on the specific reaction conditions and mechanisms. researchgate.netdntb.gov.ua

Thermodynamic Modeling: Thermodynamic parameters provide deeper insight into the energy requirements and spontaneity of PMS activation processes. The effect of temperature on the reaction rate constant (k) can be modeled using the Arrhenius equation to determine the activation energy (Ea) of the reaction. researchgate.net

k = A * e^(-Ea / RT)

Where:

k is the rate constant.

A is the pre-exponential factor.

Ea is the activation energy.

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

T is the absolute temperature in Kelvin.

A lower activation energy implies that the reaction can proceed more readily. Other key thermodynamic parameters, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can also be calculated to determine the spontaneity and whether the reaction is endothermic or exothermic. A negative ΔG° indicates a spontaneous reaction under the given conditions.

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure and purity of Sulfodioxidanide?

  • Methodology : Use a combination of spectroscopic techniques (e.g., NMR for functional group analysis, X-ray crystallography for 3D structure determination) and chromatographic methods (HPLC for purity assessment). For novel compounds, include elemental analysis to verify stoichiometry .
  • Data Validation : Cross-reference results with established databases (e.g., SciFinder for spectral libraries) and replicate analyses under controlled conditions to minimize instrumental variability .

Q. What experimental designs are optimal for assessing this compound’s stability under varying environmental conditions?

  • Methodology : Conduct accelerated stability studies using factorial designs (e.g., varying pH, temperature, and light exposure). Monitor degradation products via mass spectrometry and quantify kinetics using Arrhenius equations .
  • Data Interpretation : Compare degradation pathways with structurally analogous compounds to identify reactive sites, and validate findings using computational models (e.g., DFT for bond dissociation energies) .

Q. How should researchers design dose-response studies to evaluate this compound’s biological activity?

  • Methodology : Employ logarithmic dose ranges to capture threshold effects and use negative/positive controls (e.g., known inhibitors or agonists). Analyze dose-response curves with nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values .
  • Bias Mitigation : Blind sample preparation and randomize plate layouts to reduce experimental bias .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action in in vitro vs. in vivo models be resolved?

  • Methodology : Perform systematic reviews to identify confounding variables (e.g., metabolic differences, protein binding). Validate hypotheses using isotopic labeling (e.g., ¹⁴C-tracing for metabolite profiling) and organ-on-chip models to bridge in vitro-in vivo gaps .
  • Critical Analysis : Apply Bradford Hill criteria to assess causality and distinguish between direct effects and secondary interactions .

Q. What strategies are effective for isolating this compound’s effects from matrix interference in complex biological samples?

  • Methodology : Use tandem mass spectrometry (LC-MS/MS) with isotope dilution for selective quantification. Validate extraction protocols via spike-and-recovery experiments across matrices (e.g., plasma, tissue homogenates) .
  • Data Normalization : Include internal standards and use multivariate analysis (e.g., PCA) to correct for batch effects .

Q. How can predictive modeling improve the design of this compound derivatives with enhanced selectivity?

  • Methodology : Combine QSAR (quantitative structure-activity relationship) models with molecular docking simulations to prioritize synthetic targets. Validate predictions using site-directed mutagenesis or crystallographic binding studies .
  • Limitations : Address overfitting by testing models on external datasets and reporting uncertainty intervals .

Methodological Frameworks for Data Reporting

  • Results Presentation : Organize findings using IMRaD structure. For complex datasets, use hierarchical tables (e.g., primary data in appendices, processed data in main text) and annotate figures with error bars and statistical significance markers (p-values, CI) .
  • Contradictory Data : Discuss limitations in sample size, assay sensitivity, or environmental variability. Propose follow-up experiments (e.g., orthogonal assays) to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.